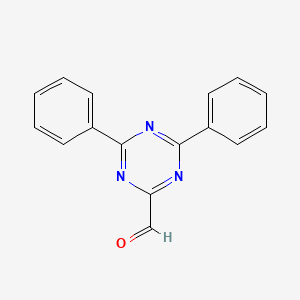
4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its two phenyl groups attached at the 4 and 6 positions of the triazine ring, and an aldehyde group at the 2 position. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydrogencarbonate in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C to 0°C).
Step 2: The mixture is then stirred at room temperature for a few hours to complete the reaction.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4,6-Diphenyl-1,3,5-triazine-2-carboxylic acid.
Reduction: 4,6-Diphenyl-1,3,5-triazine-2-methanol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of UV absorbers and stabilizers for polymers and coatings
Mecanismo De Acción
The mechanism of action of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The triazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used as an electron acceptor in organic synthesis and electronic devices.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A UV light absorber and stabilizer for polymers.
1,3,5-Triazine-2,4,6-triamine (Melamine): Commonly used in the production of resins and plastics.
Uniqueness: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both phenyl groups and an aldehyde group allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
94328-43-5 |
|---|---|
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
4,6-diphenyl-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-14-17-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
GQPYONBHVVYRKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



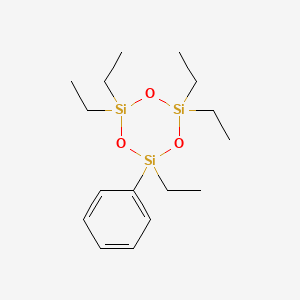
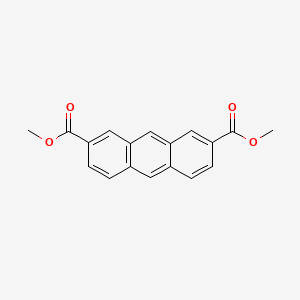
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
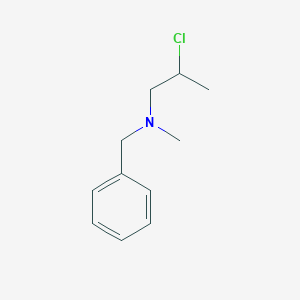
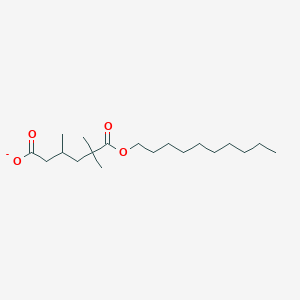
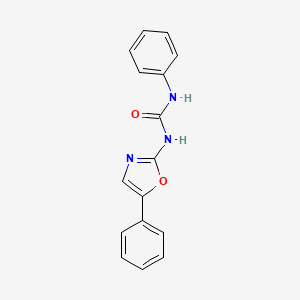


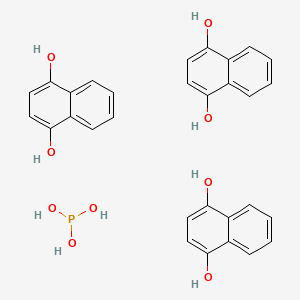

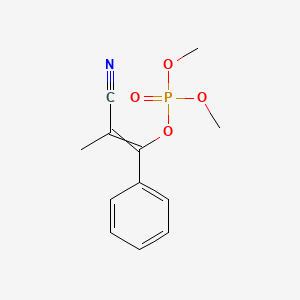
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
